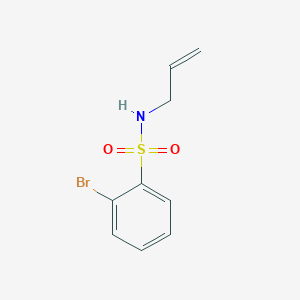

N-allyl-2-bromobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

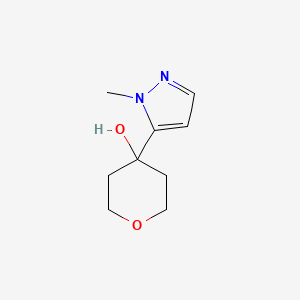

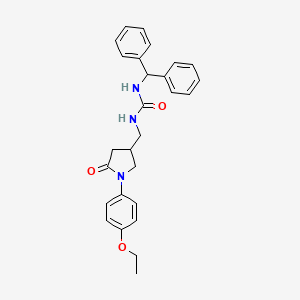

“N-allyl-2-bromobenzenesulfonamide” is a chemical compound with the molecular formula C9H10BrNO2S . It has an average mass of 276.150 Da and a monoisotopic mass of 274.961548 Da .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider and ChemicalBook . These platforms provide information about the molecular formula, weight, and other related properties.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 276.150 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on platforms like ChemicalBook .科学的研究の応用

Merging Cross-Metathesis and Radical Cyclization

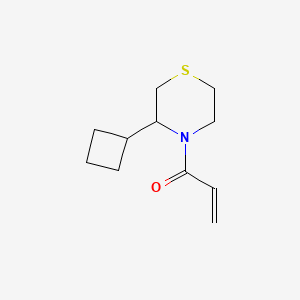

N-Allyl-2-bromobenzenesulfonamides have been used in merging cross-metathesis and radical cyclization. This process involves selective E-cross-metathesis with various alkenes, followed by radical cyclization to yield 4-substituted benzosultams in moderate-to-good yields. This method offers a straightforward approach to access these compounds (Feuillastre, Pelotier, & Piva, 2013).

Synthesis of Key Intermediates for Indole Derivatives

N-Allyl-2-halogen phenylamine derivatives, crucial intermediates in synthesizing indole derivatives, have been prepared from N-allyl-N-(2-halidephenyl)-4-methylbenzenesulfonamide and N-allyl-N-(2-halidephenyl) acetamide. These compounds are confirmed using IR and 1H NMR (Luo, 2008).

Stille Cross-Coupling Using N-succinimide Palladium

In Stille cross-coupling, allylic and benzylic bromides, including N-allyl-2-bromobenzenesulfonamide derivatives, are efficiently coupled with organostannanes. This reaction utilizes a specific precatalyst and does not require additional solvents or ligands, demonstrating selectivity for benzyl bromide over bromobenzene (Crawforth, Fairlamb, & Taylor, 2004).

Crystallographic Characterization

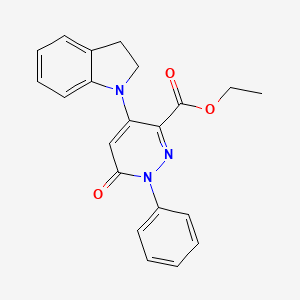

The crystal structure of this compound derivatives, such as N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, has been characterized, revealing insights into the molecular conformations and hydrogen bonding patterns in these compounds (Chicha et al., 2013).

Development of Efficient Co2+ Ions Sensor

This compound derivatives have been synthesized and characterized for their potential as heavy metal sensors. For example, N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated glassy carbon electrodes show high sensitivity and selectivity for cobalt ions in environmental monitoring (Sheikh et al., 2016).

One-Pot Synthesis Techniques

This compound derivatives have been synthesized using one-pot techniques, like the Sonogashira coupling-cyclization method. This technique allows access to various substituted benzosultams, demonstrating the versatility and efficiency of these compounds in synthetic chemistry (Debnath & Mondal, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

2-bromo-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDAWAHGZGVHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2652617.png)

![3-Bromo-5-methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2652619.png)

![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)

![Ethyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2652621.png)

![N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2652623.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2652625.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2652626.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2652630.png)